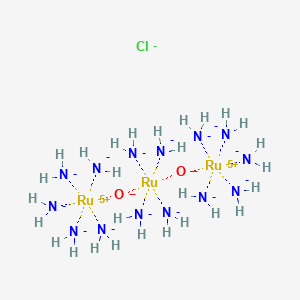
3-Hydroxypiperidine-1-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxypiperidine-1-carbonyl chloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. The hydroxyl group at the third position and the carbonyl chloride group at the first position make this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxypiperidine-1-carbonyl chloride typically involves the functionalization of piperidine derivatives. One common method is the chlorination of 3-hydroxypiperidine using thionyl chloride (SOCl₂) under controlled conditions. This reaction replaces the hydroxyl group with a carbonyl chloride group, yielding this compound .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxypiperidine-1-carbonyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl chloride group to an alcohol or amine.
Substitution: The carbonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form amides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like ammonia (NH₃) or methanol (CH₃OH) can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Amides or esters.
Scientific Research Applications
3-Hydroxypiperidine-1-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It serves as a precursor for the synthesis of drugs targeting neurological disorders and cancer.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Hydroxypiperidine-1-carbonyl chloride involves its reactivity with nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form various derivatives, which can interact with biological targets such as enzymes and receptors. The specific molecular targets and pathways depend on the nature of the derivative formed .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxypiperidine: Lacks the carbonyl chloride group, making it less reactive in nucleophilic substitution reactions.
Piperidine-1-carbonyl chloride: Lacks the hydroxyl group, limiting its applications in certain chemical reactions.
3-Hydroxypiperidine-4-carboxylic acid: Contains a carboxylic acid group instead of a carbonyl chloride group, leading to different reactivity and applications
Uniqueness
3-Hydroxypiperidine-1-carbonyl chloride is unique due to the presence of both the hydroxyl and carbonyl chloride groups. This dual functionality allows for a broader range of chemical reactions and applications compared to its similar compounds .
Properties
CAS No. |
76263-92-8 |
|---|---|
Molecular Formula |
C6H10ClNO2 |
Molecular Weight |
163.60 g/mol |
IUPAC Name |
3-hydroxypiperidine-1-carbonyl chloride |
InChI |
InChI=1S/C6H10ClNO2/c7-6(10)8-3-1-2-5(9)4-8/h5,9H,1-4H2 |
InChI Key |
HOPJDMUQXMCFGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C(=O)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![ethyl (2Z)-2-[3-[(Z)-(5-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)methyl]cyclohex-2-en-1-ylidene]-2-cyanoacetate](/img/structure/B13798911.png)
![1,1a,7,7a-Tetrahydro-2H-cyclopropa[b]naphthalene](/img/structure/B13798918.png)



![ethyl N-[(1-ethylpiperidin-4-ylidene)amino]carbamate](/img/structure/B13798952.png)

![2-(1-{[1-(2-Phenylethyl)-1H-tetrazol-5-yl]methyl}-4-piperidinyl)-1,3-benzothiazole](/img/structure/B13798959.png)

